molecular formula C20H22N6OS B2399543 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1251560-93-6

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2399543
CAS No.: 1251560-93-6
M. Wt: 394.5
InChI Key: VQYITYFOHWVCQO-UHFFFAOYSA-N
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Description

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This specific compound features a combination of pyridazine, piperazine, and thiophene rings, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The process may include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-(Aminomethyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-(6-(Methylamino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Uniqueness

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the specific arrangement and substitution pattern of its heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-15-4-2-6-17(21-15)22-18-7-8-19(24-23-18)25-9-11-26(12-10-25)20(27)14-16-5-3-13-28-16/h2-8,13H,9-12,14H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYITYFOHWVCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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